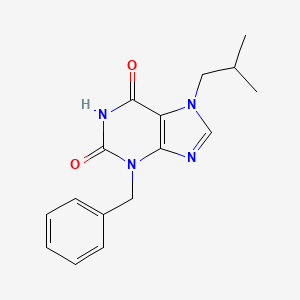

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione

Beschreibung

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione (CAS: 736977-50-7) is a xanthine-derived purine-2,6-dione analog characterized by a benzyl group at the N3 position and an isobutyl (2-methylpropyl) substituent at the N7 position. Its molecular formula is C₁₆H₁₈N₄O₂, with a molecular weight of 298.34 g/mol .

Eigenschaften

IUPAC Name |

3-benzyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-11(2)8-19-10-17-14-13(19)15(21)18-16(22)20(14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUXAKLXTSKVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321116 | |

| Record name | 3-benzyl-7-(2-methylpropyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

736977-50-7 | |

| Record name | 3-benzyl-7-(2-methylpropyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione typically involves the condensation of benzylamine and isobutylamine with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential role in biological processes and as a model compound in biochemical research.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Wirkmechanismus

The mechanism of action of 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione with structurally and functionally related purine-2,6-dione derivatives, focusing on substituents, molecular properties, and observed activities:

Key Structural and Functional Insights:

Substituent Effects on Enzyme Inhibition: The isobutyl group in this compound introduces greater steric bulk compared to the ethyl group in 3-Benzyl-7-ethyl-... (270.29 g/mol). This could hinder binding to flat enzyme active sites (e.g., DPP-4) but improve selectivity for more accommodating targets . In contrast, BI 1356’s quinazolinylmethyl and butynyl groups optimize interactions with DPP-4’s catalytic site, contributing to its nanomolar potency .

Receptor Modulation Potential: While L-97-1’s ethyl-aminoethyl chain enables A1 adenosine receptor antagonism, the absence of similar polar groups in 3-Benzyl-7-isobutyl-... suggests divergent receptor affinities .

Notes and Limitations

Data Gaps : Direct pharmacological data for This compound are absent in the provided evidence. Its classification relies on structural parallels to validated inhibitors (e.g., BI 1356) .

Synthetic Accessibility : highlights synthetic routes for purine-2,6-diones using brominated intermediates, suggesting feasible derivatization strategies for this compound .

Therapeutic Potential: Further studies are needed to elucidate its targets, particularly given the diverse activities of purine-2,6-diones in metabolic, cardiovascular, and inflammatory diseases .

Biologische Aktivität

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione (C16H18N4O2) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

This compound has a molecular weight of 298.34 g/mol and is synthesized through the condensation of benzylamine and isobutylamine with purine derivatives under specific conditions. Catalysts like Lewis acids are often employed to facilitate the reaction in an inert atmosphere to prevent oxidation.

The compound exhibits its biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : It can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies show that derivatives of purine compounds can exhibit potent AChE inhibitory activity .

- Receptor Modulation : The compound may interact with dopamine receptors, potentially influencing dopaminergic signaling pathways relevant in neurodegenerative diseases .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have shown that similar purine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic proteins.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators, thus providing a basis for its use in treating inflammatory diseases.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is potential for neuroprotective effects. Compounds with similar structures have demonstrated protective roles against neurodegeneration by modulating oxidative stress and inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other purine derivatives is essential:

| Compound Name | Structure | AChE Inhibition (IC50) | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | C16H18N4O2 | Moderate | Yes | Yes |

| 1-Methylxanthine | C7H8N4O2 | High (0.25 µM) | Yes | Moderate |

| Caffeine | C8H10N4O2 | Moderate (0.5 µM) | No | Low |

This table illustrates that while this compound shows moderate AChE inhibition compared to other derivatives like 1-Methylxanthine, it also possesses notable anticancer and anti-inflammatory activities.

Case Studies

- Anticancer Activity : A study on purine derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Neuroprotective Effects : Research involving animal models indicated that administration of compounds related to this purine derivative improved cognitive function and reduced markers of oxidative stress in models of Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione, considering yield and purity?

The synthesis typically involves multi-step alkylation and functionalization of a purine-dione core. Key steps include:

- Alkylation of the N7 position : Use of isobutyl halides (e.g., isobutyl bromide) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .

- Benzylation at N3 : Benzyl chloride or bromide under basic conditions (e.g., K₂CO₃) in refluxing acetonitrile .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Parameters : Temperature control during alkylation minimizes side reactions, while solvent polarity influences reaction kinetics.

Q. Table 1: Representative Synthetic Conditions

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N7 Alkylation | Isobutyl bromide, DMF, 70°C, 8h | 65–75 | 90% |

| N3 Benzylation | Benzyl chloride, K₂CO₃, MeCN, reflux | 80–85 | 95% |

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–60°C for 1 week; track decomposition products using LC-MS .

- Key Findings : The compound is stable in neutral pH (6–8) but degrades under strongly acidic/basic conditions via hydrolysis of the purine ring .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Q. What computational strategies predict interactions with biological targets like kinases or GPCRs?

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to DPP-4 or kinase active sites, focusing on hydrogen bonding with the purine-dione core .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability and hydration effects .

- Validation : Cross-reference computational predictions with experimental IC₅₀ values from kinase profiling panels .

Q. How can structure-activity relationship (SAR) studies optimize substitutions at N3 and N7 positions?

- Methodology :

- Data Interpretation : Plot substituent hydrophobicity (logP) against biological activity to identify optimal lipophilicity ranges .

Q. Table 2: SAR Trends for N3/N7 Substitutions

| Substituent | logP | DPP-4 IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Benzyl (N3) | 2.1 | 120 | 0.8 |

| 4-Fluorobenzyl (N3) | 2.3 | 85 | 0.6 |

| tert-Butyl (N7) | 3.0 | 200 | 0.3 |

Q. What crystallographic techniques resolve ambiguities in molecular conformation?

Q. How do solvent effects influence reaction pathways in large-scale synthesis?

- Case Study : Polar aprotic solvents (DMF) favor SN2 alkylation at N7, while protic solvents (ethanol) promote byproduct formation via N9 alkylation .

- Mitigation Strategies : Use kinetic control (low temperature) and scavenger agents (molecular sieves) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.